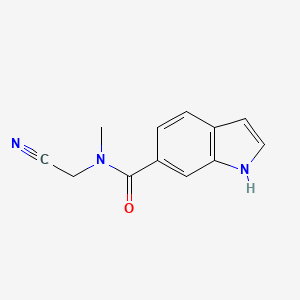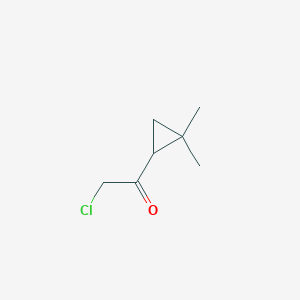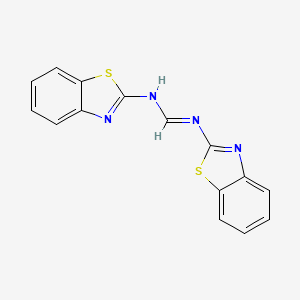
N-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyanomethyl)-N-methyl-1H-indole-6-carboxamide, commonly known as CMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. CMI is a synthetic compound that belongs to the class of indole carboxamides, which are known to have diverse biological activities.
Applications De Recherche Scientifique
CMI has been extensively studied for its potential applications in the field of pharmacology. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. CMI has also been shown to have potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of CMI is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. CMI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been reported to modulate the activity of various neurotransmitters, such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
CMI has been shown to have a number of biochemical and physiological effects in the body. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). CMI has also been shown to have analgesic effects by inhibiting the activity of COX-2 and reducing the production of prostaglandins, which are known to play a key role in pain sensation. Additionally, CMI has been reported to have neuroprotective effects by modulating the activity of various neurotransmitters and reducing oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CMI in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various disease models. Additionally, the synthesis of CMI is relatively straightforward, making it readily available for research purposes. However, one of the limitations of using CMI in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on CMI. One potential area of research is the development of CMI-based drugs for the treatment of various diseases, such as cancer and neurodegenerative disorders. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of CMI, which could lead to the development of more potent and selective compounds. Additionally, the use of CMI in combination with other drugs or therapies could be explored to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of CMI involves the reaction of N-methyl-1H-indole-6-carboxylic acid with cyanomethyl chloride in the presence of a base. The reaction results in the formation of CMI as a white crystalline solid with a molecular weight of 213.25 g/mol.
Propriétés
IUPAC Name |
N-(cyanomethyl)-N-methyl-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-15(7-5-13)12(16)10-3-2-9-4-6-14-11(9)8-10/h2-4,6,8,14H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLUJUVCDMSHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=CC2=C(C=C1)C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2563978.png)

![2,2-Dimethyl-3-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-3-yl]propanamide](/img/structure/B2563981.png)
![5-{2-Hydroxy-3-[(4-methylphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2563982.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2563984.png)
![Methyl 4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2563987.png)
![N-[(2-Chloro-1-benzofuran-3-yl)methyl]prop-2-enamide](/img/structure/B2563989.png)
![(Z)-1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2563990.png)

![N-Methyl-N-[2-oxo-2-[[(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethyl]amino]ethyl]prop-2-enamide](/img/structure/B2563993.png)
![2-[(E)-(4-Amino-2-chlorophenyl)methylideneamino]guanidine;hydrochloride](/img/structure/B2563996.png)
![N-(4-butylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2563997.png)
![2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]ethyl methyl ether](/img/structure/B2563998.png)